molecular formula C8H4ClNO2 B1582115 4-Chloroisoindoline-1,3-dione CAS No. 51108-30-6

4-Chloroisoindoline-1,3-dione

Cat. No. B1582115
CAS RN: 51108-30-6
M. Wt: 181.57 g/mol
InChI Key: APOAEMIYHVGWEZ-UHFFFAOYSA-N
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Description

Isoindolines, including 4-Chloroisoindoline-1,3-dione, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .


Synthesis Analysis

Isoindolines and dioxoisoindolines have been synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique for these compounds . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex, with multiple rings and variable structures . These compounds are considered eligible candidates for nonlinear optical (NLO) materials due to the delocalized π-electrons .


Chemical Reactions Analysis

The synthesis of isoindolines and dioxoisoindolines involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The optical properties of isoindoline-1,3-dione compounds have been investigated . UV-Vis spectra of these compounds were recorded in CH2Cl2 . The absorbance, transmittance, absorbance band edge, optical band gap, and refractive index of these compounds were calculated .

Scientific Research Applications

Medicinal Chemistry Applications

  • AChE Inhibition for Alzheimer’s Disease Treatment : Dioxoisoindolines, including 4-Chloroisoindoline-1,3-dione derivatives, have been recognized as pharmacophore groups in drug-like molecules with significant biological activity. Notably, phthalimide derivatives are potent inhibitors of Acetylcholinesterase (AChE), a key enzyme involved in the deterioration of the cholinergic system during Alzheimer’s disease progression. A study by Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, demonstrating good competitive inhibition and low acute toxicity compared to currently approved AChE inhibitors (Andrade-Jorge et al., 2018).

Organic Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : Research by Gnanasekaran et al. (2018) focused on synthesizing 4,7-diaminoisoindoline-1,3-dione, highlighting the challenges and adaptations in the synthesis process, which is critical for understanding the chemical behavior and potential applications of such compounds (Gnanasekaran, Rivera, & Bunce, 2018).
  • 1,3-Dipolar Cycloaddition Reactions : A study by Bąk et al. (2017) explored the 1,3-dipolar cycloaddition reactions involving 5-chloroindoline-2,3-dione derivatives, demonstrating regioselectivity and consistency between theoretical and experimental results. This highlights the compound's utility in synthetic organic chemistry (Bąk, Alli, Sen haji, & Rodi, 2017).

Material Science and Engineering

  • Liquid Crystal Technology : Dubey et al. (2018) conducted a study on isoindoline-1,3-dione-based mesogenic Schiff bases, exploring their molecular structures and thermal behavior. The compounds displayed liquid crystalline behavior with nematic texture, indicating potential applications in liquid crystal technology (Dubey, Yerrasani, Karunakar, Singh, Kumar, & Rao, 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Research by Toghan et al. (2021) developed new halogenated cyclic imides, including derivatives of methanoisoindole-1,3-dione, as potential corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds showed high inhibition performance, indicating their utility in industrial applications to prevent metal corrosion (Toghan, Gadow, Dardeer, & Elabbasy, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 1,3-Indanedione, indicates that it is harmful if swallowed and suspected of causing cancer . It may also damage fertility or the unborn child and may cause harm to breast-fed children . It is harmful to aquatic life with long-lasting effects .

Future Directions

Isoindoline-1,3-dione derivatives have demonstrated anti-Alzheimer effects . New compounds that incorporate amino-acetylenic and isoindoline-1,3-dione moieties in their structure produce anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals . This suggests potential future directions for the development of new drugs with different applications .

properties

IUPAC Name

4-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOAEMIYHVGWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282645
Record name 4-chloroisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisoindoline-1,3-dione

CAS RN

51108-30-6
Record name 51108-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloroisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chlorophthalic acid anhydride (9 g, 49.2 mmol) and formamide (100 mL) was heated to 125° C. and stirred for 3 h. Water (300 mL) was then added and the mixture was cooled to room temperature. The mixture was filtered and the resulting white solid was washed with water and dried to give 4-chloro-1H-isoindole-1,3(2H)-dione (7.7 g, 86% yield).
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9 g
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100 mL
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300 mL
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Synthesis routes and methods II

Procedure details

(b 1) 300 parts of 3-chlorophthalic anhydride in 1,200 parts by volume of formamide are stirred for 2 hours at 140° C. The mixture is then allowed to cool to 100° C. after which the solution is poured into 5,000 parts by volume of water. The precipitate which forms is filtered off, washed with water and dried under reduced pressure. 275 parts (92.2% of theory) of 3-chlorophthalimide, of melting point 236°-238° C., are obtained.
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0 (± 1) mol
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Yield
92.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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